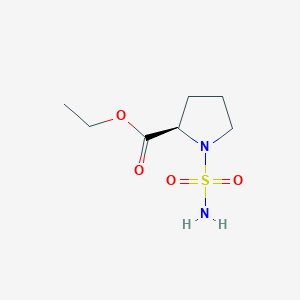

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSCILRYKVTFP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction typically requires a mineral acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of Steglich esterification, which employs carbodiimide coupling reagents and a base such as dimethylaminopyridine (DMAP) in an organic solvent .

Industrial Production Methods

Industrial production of ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects in various diseases.

Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be compared with other similar compounds such as:

Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.

Methyl butyrate: Another ester with applications in flavor and fragrance industries.

Ethyl propionate: Used in the synthesis of pharmaceuticals and as a flavoring agent .

These compounds share similar ester functionalities but differ in their specific chemical structures and applications. Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is unique due to the presence of the sulfamoyl group and the pyrrolidine ring, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate has a unique structure that contributes to its biological activity. The compound features a pyrrolidine ring with a sulfamoyl group and an ethyl ester, which are crucial for its interaction with biological targets. Its molecular formula is CHNOS, and it has a molecular weight of 218.27 g/mol.

The biological activity of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate primarily involves:

- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways.

- Receptor Binding : The compound may also interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For instance, a study highlighted its ability to inhibit the growth of Staphylococcus aureus with an IC value of 12 µM, suggesting significant antimicrobial potential.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In experimental models, it has shown the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. A specific study reported that treatment with Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate resulted in a 40% decrease in TNF-α levels in lipopolysaccharide-stimulated macrophages.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate was tested against various bacterial strains. The results indicated:

| Bacterial Strain | IC (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

| Candida albicans | 30 |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity.

Study 2: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects using an animal model of arthritis. The administration of Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Joint Swelling (mm) | 5.0 ± 0.5 | 3.0 ± 0.4 |

| TNF-α Levels (pg/mL) | 200 ± 20 | 120 ± 15 |

This data illustrates the compound's potential to mitigate inflammation effectively.

Applications in Research and Medicine

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is being explored for various applications:

- Pharmaceutical Development : Its properties make it a candidate for developing new anti-inflammatory drugs or antibiotics.

- Chemical Biology : The compound serves as a valuable tool for studying enzyme mechanisms and receptor interactions in biological systems.

Q & A

Q. How is Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate synthesized, and what are the key reagents and conditions?

The synthesis typically involves multi-step procedures, starting with chiral pyrrolidine derivatives. For example, sulfamoylation of (2R)-pyrrolidine-2-carboxylate intermediates using sulfamoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Subsequent esterification with ethanol yields the final product. Reaction monitoring via TLC or LCMS is critical to confirm intermediate formation .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d6 or CDCl3) verify stereochemistry and functional groups. For example, a singlet at δ 3.71 ppm may indicate methylene protons adjacent to the sulfamoyl group .

- LCMS/HRMS : Confirms molecular weight (e.g., ESIMS m/z 328.2 for related pyrrolidine esters) and purity (>95% by HPLC) .

- X-ray Crystallography : SHELXTL software is used to resolve crystal structures, particularly for resolving stereochemical ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfamoyl or ester groups. Long-term storage in amber vials minimizes light-induced degradation. Regular purity checks via HPLC are advised, as degradation products (e.g., free carboxylic acids) can form over time .

Advanced Research Questions

Q. How can low yields in the sulfamoylation step be optimized?

Low yields (e.g., 21% in analogous syntheses) may arise from competing side reactions or moisture sensitivity. Strategies include:

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions.

- Drying Agents : Use molecular sieves or anhydrous MgSO4 to scavenge water.

- Catalytic Additives : Explore DMAP or pyridine to enhance sulfamoyl chloride reactivity .

Q. What methodologies resolve discrepancies in stereochemical assignments for this compound?

Conflicting data (e.g., NMR vs. X-ray) require cross-validation:

Q. How is this compound utilized in pharmacological studies, and what assays are relevant?

As a sulfamoyl-pyrrolidine derivative, it serves as a precursor for protease or kinase inhibitors. Key assays include:

- In Vitro Enzyme Inhibition : Measure IC50 values against targets like carbonic anhydrase.

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

Q. What strategies mitigate batch-to-batch variability in synthetic routes?

- DoE (Design of Experiments) : Optimize reagent stoichiometry and reaction time statistically.

- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time.

- Quality Control : Implement strict HPLC thresholds (e.g., purity ≥98%) for intermediates .

Q. How does the sulfamoyl group influence the compound’s reactivity in downstream modifications?

The sulfamoyl group is electron-withdrawing, activating the pyrrolidine ring for nucleophilic substitutions. However, it may also promote hydrolysis under acidic conditions. Protecting groups (e.g., tert-butoxycarbonyl) are recommended for further functionalization .

Data Contradiction and Ethical Considerations

Q. How should researchers address conflicting spectral data between published studies?

Cross-reference solvent effects (e.g., DMSO vs. CDCl3 shifts) and calibrate instruments using certified standards. Reproduce experiments under identical conditions and consult crystallographic data for definitive confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.